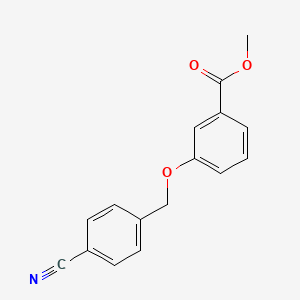

Methyl 3-(4-cyanobenzyloxy)benzoate

Description

Methyl 3-(4-cyanobenzyloxy)benzoate is a synthetic benzoate ester derivative featuring a 4-cyanobenzyloxy substituent at the 3-position of the aromatic ring. Its structure combines a methyl ester group at the para position of the benzoate core with a benzyl ether linkage modified by a cyano group at the benzyl moiety. This compound is typically synthesized via nucleophilic aromatic substitution, where a hydroxyl group on the benzoate core reacts with a 4-cyanobenzyl halide (e.g., bromide or chloride) in the presence of a base such as potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF) .

Properties

Molecular Formula |

C16H13NO3 |

|---|---|

Molecular Weight |

267.28 g/mol |

IUPAC Name |

methyl 3-[(4-cyanophenyl)methoxy]benzoate |

InChI |

InChI=1S/C16H13NO3/c1-19-16(18)14-3-2-4-15(9-14)20-11-13-7-5-12(10-17)6-8-13/h2-9H,11H2,1H3 |

InChI Key |

NHNKMGDEPNUWGW-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)OCC2=CC=C(C=C2)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Key Observations:

Synthetic Efficiency: The cyano-substituted compound’s synthesis follows a standard nucleophilic substitution protocol, similar to nitro-substituted analogs like 5a . Phenolic ether derivatives like C3 show higher yields (96%), likely due to milder reaction conditions or superior leaving-group reactivity .

Nitro-substituted analogs (e.g., 5a) may exhibit higher polarity and acidity, influencing solubility and crystallization behavior .

Applications: this compound is primarily utilized in medicinal chemistry as a precursor for amidoximes, which are explored for metal chelation or enzyme inhibition . Nitro derivatives like 5a are common intermediates in organic synthesis, while phenolic ethers (e.g., C3) serve as building blocks for antioxidants or polymer precursors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.